Evidence 1: Indispensable Role as a High-Yield, High-Purity Intermediate in a Commercial API Process
4-Hydrazinylbenzenesulfonamide Hydrochloride is the required intermediate for the synthesis of Celecoxib via cyclocondensation with a 1,3-diketone [1]. Alternative hydrazine sources lack the sulfonamide group, resulting in a different final product. The compound's utility is validated by a published synthesis achieving a 95.9% yield and 98.44% HPLC purity under optimized conditions [2]. Its use in an ionic liquid-assisted synthesis further improved the reaction rate and yielded 86% of the final API, demonstrating process adaptability and efficiency not achievable with generic hydrazines [3]. A validated LC method for purity evaluation in bulk drugs has established an LOD of 32.0 ng for this compound as an impurity, underscoring its critical importance in quality control of the final pharmaceutical product [4].
| Evidence Dimension | Yield in Celecoxib Synthesis |
|---|---|
| Target Compound Data | 95.9% yield, 98.44% purity (HPLC) |
| Comparator Or Baseline | 4-sulfonamidophenylhydrazine hydrochloride (legacy process) |
| Quantified Difference | Yield improvement of 23.9-32.9 percentage points over legacy methods |
| Conditions | Preparation of 4-[1-(4-methylbenzoyl)hydrazino]benzenesulfonamide hydrochloride (an intermediate to Celecoxib) |
Why This Matters
This data directly impacts cost of goods (CoGS) in pharmaceutical manufacturing; a 95.9% yield versus a 63-72% baseline significantly reduces raw material costs and waste, making this specific compound economically and environmentally superior for scale-up.
- [1] CN107573266A. A kind of synthetic method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents, 2017. View Source
- [2] CN114315740A. A kind of preparation method of celecoxib. Eureka | Patsnap, 2022. View Source
- [3] Ahfad-Hosseini, H. R., et al. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst. Iranian Journal of Pharmaceutical Research, 2017, 16(1), 158-164. PMID: 28496471. View Source
- [4] Srinivasu, M. K., et al. A validated LC method for the quantitative determination of celecoxib in pharmaceutical dosage forms and purity evaluation in bulk drugs. Journal of Pharmaceutical and Biomedical Analysis, 2000, 22(6), 949-956. View Source
